molecular formula C15H13ClFNO3S B14867735 Methyl 2-(2-chloro-6-fluorobenzamido)-4,5-dimethylthiophene-3-carboxylate

Methyl 2-(2-chloro-6-fluorobenzamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B14867735
M. Wt: 341.8 g/mol
InChI Key: XOJDMBIFSZYHRM-UHFFFAOYSA-N
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Description

Methyl 2-(2-chloro-6-fluorobenzamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a thiophene ring substituted with various functional groups, including a methyl ester, a chloro-fluoro benzamido group, and dimethyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

The synthesis of Methyl 2-(2-chloro-6-fluorobenzamido)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzamido group: This step involves the reaction of the thiophene derivative with 2-chloro-6-fluorobenzoyl chloride in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group on the thiophene ring is esterified using methanol and a catalyst like sulfuric acid.

    Methylation: The final step involves the methylation of the thiophene ring using methyl iodide and a base such as potassium carbonate.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 2-(2-chloro-6-fluorobenzamido)-4,5-dimethylthiophene-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiophene derivatives.

    Substitution: The chloro and fluoro groups on the benzamido moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-(2-chloro-6-fluorobenzamido)-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of advanced materials, including organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of Methyl 2-(2-chloro-6-fluorobenzamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methyl 2-(2-chloro-6-fluorobenzamido)-4,5-dimethylthiophene-3-carboxylate can be compared with other similar compounds, such as:

    Methyl 2-(2-chloro-6-fluorobenzamido)-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate: This compound has a similar structure but with a naphtho[2,1-b]thiophene ring instead of a thiophene ring.

    2-(2-chloro-6-fluorobenzamido)-5-methylbenzoic acid: This compound lacks the ester group and has a benzoic acid moiety instead of a thiophene ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and fluoro groups, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C15H13ClFNO3S

Molecular Weight

341.8 g/mol

IUPAC Name

methyl 2-[(2-chloro-6-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C15H13ClFNO3S/c1-7-8(2)22-14(11(7)15(20)21-3)18-13(19)12-9(16)5-4-6-10(12)17/h4-6H,1-3H3,(H,18,19)

InChI Key

XOJDMBIFSZYHRM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=C(C=CC=C2Cl)F)C

Origin of Product

United States

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